6-氯-4-甲基伞形花素 β-D-葡萄糖醛酸酯

描述

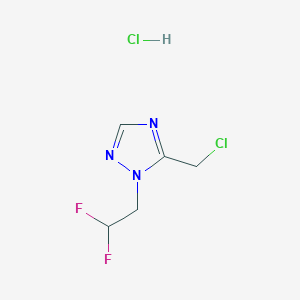

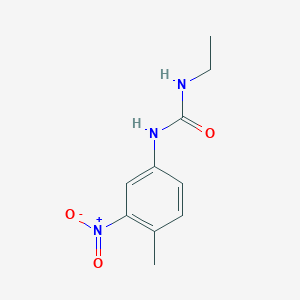

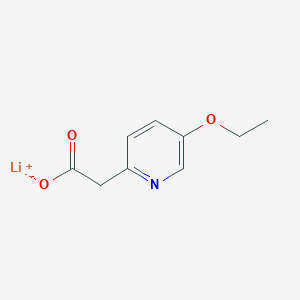

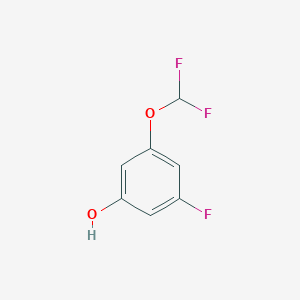

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a fluorogenic substrate for the β-glucosidase assay . It has a molecular weight of 386.74 . The IUPAC name is (2S,3S,4S,5R,6S)-6-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is C16H15ClO9 . The InChI code is 1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 .Chemical Reactions Analysis

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a substrate for β-glucuronidase . It is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl .Physical And Chemical Properties Analysis

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a solid substance . It appears as a white to off-white powder . The storage temperature is 28°C .科学研究应用

植物中启动子效率评估

6-氯-4-甲基伞形花素 β-D-葡萄糖醛酸酯被用作有效的荧光底物,用于定量转基因植物中亚组织分辨率的启动子强度。该方法结合了冷冻切片、激光显微切割和 β-葡萄糖醛酸酶 (GUS) 活性的荧光分析,需要的组织量最少。在涉及油菜(油菜)的研究中,它已被证明对广泛的 GUS 表达水平具有鲁棒性,能够详细可视化和量化各种植物组织中的 GUS 表达模式。这种方法突出了与细胞类型和发育阶段相关的启动子活性差异 (Jásik 等,2011)。

海水的微生物质量评估

该化合物是检测海水葡萄糖醛酸酶活性的分析协议中的关键底物。这种快速方法通过测量 β-葡萄糖醛酸酶的活性(其将 6-氯-4-甲基伞形花素 β-D-葡萄糖醛酸酯裂解为荧光产物)来间接估计大肠杆菌的存在。该技术对于海水污染的早期预警特别有用,有助于在减少的时间内筛选具有不同污染水平的沿海地区,从而为海水的传统微生物质量评估提供了一种快速替代方法 (Caruso 等,2002)。

沐浴水体中大肠杆菌的实时监测

在海洋沐浴水体质量的背景下,通过水解 6-氯-4-甲基伞形花素 β-D-葡萄糖醛酸酯来测量 β-d-葡萄糖醛酸酶 (GLUase) 活性已被提出作为一种可靠、可操作且具有成本效益的方法,用于实时计算大肠杆菌。该方法已显示出与可培养大肠杆菌计数的显着相关性,并且与传统微生物计数技术相比,它提供了更高的可重复性和快速性,表明其在快速评估休闲水体安全方面的常规应用中很有用 (Lebaron 等,2005)。

高通量筛选中的酶活性测定

6-氯-4-甲基伞形花素 β-D-葡萄糖醛酸酯的荧光性质在高通量 β-葡萄糖醛酸酶测定中得到利用。该应用对于通过报告基因测定评估基因表达水平至关重要,为传统方法提供了一种灵敏而有效的方法。底物裂解为荧光的 4-甲基伞形花素有助于持续监测酶活性,从而能够在对样品量要求最少的情况下对各种生物样品中的基因表达进行精确定量 (Ramsay,2013)。

透明质酸合成抑制

研究表明,4-甲基伞形花素葡萄糖醛酸酯(4-甲基伞形花素的代谢物)直接导致透明质酸合成受到抑制,这一新发现具有潜在的治疗意义。这一发现意义重大,因为它表明了该代谢物在调节与组织重塑、炎症和癌症相关的生物途径中的作用。该研究强调,该化合物的口服给药可以在动物模型中抑制透明质酸合成并调节免疫反应,为未来针对透明质酸介导的病理的治疗策略奠定基础 (Nagy 等,2019)。

作用机制

Target of Action

The primary target of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is the enzyme beta-glucuronidase . This enzyme plays a crucial role in the metabolism of complex carbohydrates and glycosaminoglycans, which are essential components of many biological structures such as connective tissues, cell membranes, and capillaries .

Mode of Action

6-Chloro-4-methylumbelliferyl beta-D-glucuronide acts as a fluorogenic substrate for beta-glucuronidase . When this compound is cleaved by the enzyme, it yields a blue fluorescence that can be seen under UV light . The fluorescence is pH-dependent, with excitation maxima at different wavelengths depending on the pH .

Biochemical Pathways

The action of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide primarily affects the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is added to substances to increase their solubility and facilitate their excretion from the body .

Pharmacokinetics

As a substrate of beta-glucuronidase, it is likely to be metabolized in tissues where this enzyme is present and excreted in the urine .

Result of Action

The cleavage of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase results in the release of a blue fluorescent compound . This fluorescence can be used as a marker for the presence and activity of beta-glucuronidase, allowing for the detection of this enzyme in various biological samples .

Action Environment

The action of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is influenced by environmental factors such as pH . The fluorescence emitted upon cleavage by beta-glucuronidase is pH-dependent, with different excitation maxima at low and high pH . Therefore, the efficacy and stability of this compound may vary depending on the pH of its environment .

安全和危害

未来方向

6-Chloro-4-methylumbelliferyl beta-D-glucuronide shows superior performance over MUG (4-Methylumbelliferyl-beta-D-glucuronide) when used for the detection of beta-glucuronidase producing E.coli in short-term assays . It gives a much higher fluorescence with positive strains after 7h incubation . This suggests that it could be used in future research for more sensitive and rapid detection of β-glucuronidase activity.

Relevant Papers The relevant papers retrieved discuss the use of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide in various applications. For example, one paper discusses its use in the detection of beta-glucuronidase producing E.coli in short-term assays . Another paper discusses its use as a fluorogenic substrate for the analysis of GUS activity in plants .

生化分析

Biochemical Properties

6-Chloro-4-methylumbelliferyl beta-D-glucuronide plays a crucial role in biochemical reactions involving beta-glucuronidase enzymes. When beta-glucuronidase cleaves the glycosidic bond in 6-Chloro-4-methylumbelliferyl beta-D-glucuronide, it releases 6-Chloro-4-methylumbelliferone, a fluorescent compound. This reaction is highly specific and sensitive, making it ideal for detecting beta-glucuronidase activity in various biological samples. The interaction between 6-Chloro-4-methylumbelliferyl beta-D-glucuronide and beta-glucuronidase is a classic example of enzyme-substrate specificity, where the enzyme recognizes and binds to the substrate, catalyzing its conversion to the fluorescent product .

Cellular Effects

6-Chloro-4-methylumbelliferyl beta-D-glucuronide influences cellular processes by serving as a substrate for beta-glucuronidase enzymes. In cells expressing beta-glucuronidase, the cleavage of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide results in the production of 6-Chloro-4-methylumbelliferone, which can be detected by its fluorescence. This property is utilized in various assays to monitor cell function, gene expression, and metabolic activity. The presence of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide in cellular assays allows researchers to study the regulation of beta-glucuronidase expression and its impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide involves its recognition and binding by beta-glucuronidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond in 6-Chloro-4-methylumbelliferyl beta-D-glucuronide, releasing 6-Chloro-4-methylumbelliferone. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the cleavage to occur. The fluorescent product, 6-Chloro-4-methylumbelliferone, can then be quantified using fluorescence spectroscopy, providing insights into the enzyme’s activity and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., 4°C), but prolonged exposure to light and higher temperatures can lead to degradation and reduced efficacy. In in vitro studies, the fluorescence signal generated by 6-Chloro-4-methylumbelliferyl beta-D-glucuronide can be monitored over time to assess the stability of the enzyme-substrate complex and the kinetics of the enzymatic reaction .

Dosage Effects in Animal Models

The effects of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide in animal models can vary with different dosages. At optimal concentrations, the compound effectively serves as a substrate for beta-glucuronidase, allowing for the detection of enzyme activity in various tissues. At higher doses, potential toxic or adverse effects may be observed, including interference with normal cellular functions and metabolic processes. It is essential to determine the appropriate dosage to achieve reliable results without causing harm to the animal subjects .

Metabolic Pathways

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is involved in metabolic pathways related to the activity of beta-glucuronidase enzymes. Upon enzymatic cleavage, the released 6-Chloro-4-methylumbelliferone can be further metabolized or excreted by the cell. The interaction of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide with beta-glucuronidase is a key step in the metabolic pathway, influencing the overall metabolic flux and the levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide within cells and tissues depend on various factors, including the presence of transporters and binding proteins. Once inside the cell, the compound can localize to specific compartments where beta-glucuronidase is active. The distribution of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide can affect its accessibility to the enzyme and the efficiency of the enzymatic reaction .

Subcellular Localization

The subcellular localization of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In cells expressing beta-glucuronidase, the compound is typically localized to areas where the enzyme is active, such as lysosomes or the endoplasmic reticulum. The localization of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide can impact its activity and function, as well as the overall efficiency of the enzymatic reaction .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHZEATXDFGBFI-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)

![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)